molecular formula C22H28N2O4S B4581434 4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4581434
M. Wt: 416.5 g/mol
InChI Key: HVVYLNZTXGOFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.17697855 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly noted for their high singlet oxygen quantum yield, demonstrate potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their effective fluorescence properties and photostability (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition for Anti-tumor Activities

  • A series of benzenesulfonamides were synthesized and evaluated for their inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes including tumor growth and metastasis. Some derivatives exhibited significant cytotoxic activities and potential as CA inhibitors, suggesting their utility in anti-tumor activity studies (Gul et al., 2016).

Molecular Structure and Assembly Insights

  • Research on arylsulfonamide para-alkoxychalcones revealed the impact of an additional methylene group on the conformation and crystal structure of these compounds. Such insights are crucial for understanding molecular interactions and designing compounds with desired properties (de Castro et al., 2013).

Potential Therapeutic Uses

  • Investigations into specific benzenesulfonamide derivatives have shown potential therapeutic applications, including the treatment of idiopathic pulmonary fibrosis and cough. The studies underscore the therapeutic promise of these compounds based on their action as phosphatidylinositol 3-kinase inhibitors (Norman, 2014).

Crystal Structure Analysis

  • The crystal structures of certain benzenesulfonamide derivatives have been analyzed, providing insights into their supramolecular architecture and the types of interactions that stabilize their structure. Such studies are fundamental for understanding the physicochemical properties of these compounds and their potential applications (Rodrigues et al., 2015).

properties

IUPAC Name

4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-7-9-18(10-8-17)6-5-13-23-29(26,27)19-11-12-21(28-2)20(16-19)22(25)24-14-3-4-15-24/h7-12,16,23H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYLNZTXGOFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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